2-Butin-1,4-diol

Übersicht

Beschreibung

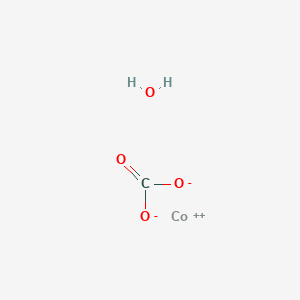

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999)

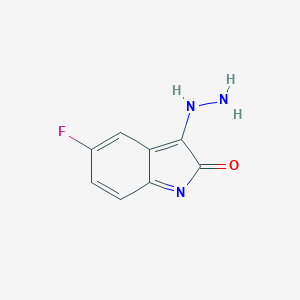

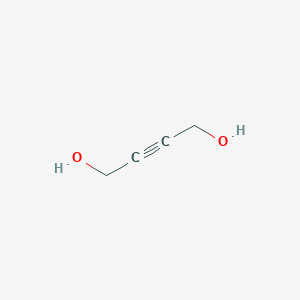

But-2-yne-1,4-diol is a butynediol that is but-2-yne substituted by hydroxy groups at positions 1 and 4.

Wissenschaftliche Forschungsanwendungen

Elektrochemische Abscheidung in der Materialwissenschaft

2-Butin-1,4-diol: wird im Bereich der Materialwissenschaft für die elektrochemische Abscheidung von Metallen, insbesondere Nickel, verwendet. Es beeinflusst die Mikrostruktur und die Eigenspannungen von elektrochemisch abgeschiedenem Nickel, was für Anwendungen entscheidend ist, die eine präzise Kontrolle der Materialeigenschaften erfordern . Die Verbindung kann in Kombination mit Chlorid-Ionen die Oberflächenmorphologie und die Kornorientierung beeinflussen, die wichtige Faktoren für die Haltbarkeit und Leistung der Nickelbeschichtungen sind.

Katalyse in der chemischen Synthese

In der chemischen Synthese dient This compound als Substrat für chemoselektive Hydrierungsreaktionen. Katalysatorsysteme, die dieses Diol enthalten, können unter milden Bedingungen eine hohe Selektivität erreichen, was für die Herstellung von Zwischenprodukten wie cis-2-Buten-1,4-diol vorteilhaft ist. Diese Zwischenprodukte werden anschließend bei der Herstellung von Pharmazeutika wie Vitamin B6 und Antiepileptika verwendet .

Organische Synthese

Die Verbindung ist ein wichtiger Vorläufer in der organischen Synthese, insbesondere bei Cycloadditionsreaktionen. Es wird in der Homologisierungsmethode zur Herstellung substituierter Acene und in Rhodium- und Iridium-katalysierten Cyclotrimerisierungsreaktionen verwendet . Diese Prozesse sind grundlegend für die Herstellung komplexer organischer Moleküle für Pharmazeutika und die Materialwissenschaft.

Industrielle Anwendungen

This compound: ist maßgeblich an der Herstellung von Industriechemikalien wie 1,4-Butandiol beteiligt. Diese Chemikalie ist ein wichtiger Rohstoff für die Herstellung von Polyurethanen, γ-Butyrolacton und Tetrahydrofuran, die breite Anwendung in Kunststoffen, Lösungsmitteln und synthetischen Kautschuken finden .

Textilindustrie

In der Textilindustrie wird This compound als Zusatzstoff verwendet, um die Qualität und Haltbarkeit von Geweben zu verbessern. Es fungiert als Weichmacher und ist an der Herstellung von synthetischen Harzen und Polyurethanen beteiligt, die in verschiedenen textilen Anwendungen verwendet werden .

Pharmazeutische Industrie

Wie bereits erwähnt, ist das Hydrierungsprodukt von This compound, cis-2-Buten-1,4-diol, ein Vorläufer für Vitamin B6 und bestimmte Antiepileptika. Die Fähigkeit, die Verbindung selektiv zu hydrieren, um Zwischenprodukte hoher Reinheit zu erzeugen, ist entscheidend für die pharmazeutische Industrie .

Korrosionsschutz

This compound: wird auch als Korrosionsschutzmittel eingesetzt. Seine Zugabe zu Metalloberflächen kann Oxidation und Abbau verhindern und so die Lebensdauer von Metallbauteilen und -strukturen verlängern .

Parfümerie und Kosmetik

Die Ester von This compound werden in der Parfümerie und Kosmetikindustrie verwendet. Sie tragen zum Duftprofil von Parfüms bei und werden als Lösungsmittel und Fixiermittel in verschiedenen Kosmetikprodukten verwendet .

Wirkmechanismus

Target of Action

2-Butyne-1,4-diol primarily targets the respiratory system , liver , kidney , and spleen . It is also used as a precursor in the preparation of substituted acenes . In the petrochemical industry and fine organic synthesis, it plays a crucial role in the field of catalysis .

Mode of Action

The compound interacts with its targets through a series of reactions. For instance, in the presence of palladium-phosphorus particles, 2-Butyne-1,4-diol undergoes liquid-phase hydrogenation . The introduction of phosphorus into the composition of palladium nanoparticles affects the ratio between the hydrogenation rates of the triple and double bonds of alkynediol .

Biochemical Pathways

2-Butyne-1,4-diol is extensively used in cycloaddition reactions such as the homologation method for the preparation of substituted acenes, rhodium and iridium-catalyzed [2+ 2+ 2] inter and intramolecular cyclotrimerization . It can also be used in the total synthesis of (−)-isolaurallene, (−)-amphidinolide P and bistramide A .

Pharmacokinetics

It’s known that the compound has a boiling point of 5112 K , indicating its volatility. This could potentially impact its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of 2-Butyne-1,4-diol’s action are largely dependent on its targets and the specific reactions it undergoes. For instance, in the respiratory system, liver, kidney, and spleen, it may cause damage through prolonged or repeated exposure . In the context of its use in synthesis, it contributes to the production of various compounds, including substituted acenes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Butyne-1,4-diol. For example, the compound’s hydrogenation under the action of palladium-phosphorus particles is superior to Ziegler-type systems in turnover frequency under mild conditions . Additionally, when heated, vapors of 2-Butyne-1,4-diol may form explosive mixtures with air, posing indoor, outdoor, and sewer explosion hazards .

Safety and Hazards

2-Butyne-1,4-diol is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin, or if inhaled . Personal protective equipment should be worn when handling this chemical .

Zukünftige Richtungen

The broadest commercial production method of 2-butene-1,4-diol is the selective hydrogenation of 2-butyne-1,4-diol (BYD) by nickel or palladium catalysts . The increase in the basic strength of alkali metal doped Pt catalysts led to the increase in electron density of Pt hence, faster desorption and higher selectivity to butenediol .

Biochemische Analyse

Biochemical Properties

It is known that this compound can undergo partial hydrogenation to form 2-Butene-1,4-diol . This reaction is catalyzed by palladium catalysts and can be influenced by various factors such as solvent, stirring speed, and catalyst metal loading .

Molecular Mechanism

It is known that this compound can interact with various biomolecules during its partial hydrogenation . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being researched.

Eigenschaften

IUPAC Name |

but-2-yne-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLDJFQGPPSQZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butynediol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/1,4-Butynediol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021921 | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butynediol appears as white to light-brown solid or brownish-yellow aqueous solution. Solid sinks and mixes with water. (USCG, 1999), Liquid; Other Solid, White to yellow solid; [HSDB] Yellow or amber colored chips or chunks; [MSDSonline], YELLOW SOLID IN VARIOUS FORMS. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

460 °F at 760 mmHg (USCG, 1999), 238 °C, No boiling point at normal pressure; decomposes at >160 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

263 °F (USCG, 1999), 128 °C, 263 °F (OPEN CUP), 152 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in benzene; slightly soluble in ethyl ether, choroform; very soluble in ethanol, acetone, methanol, Soluble in aqueous acids., In water, 3.74X10+6 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 75 (good) | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, Relative density = 1.115 at 20 °C, Relative density (water = 1): 1.1 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.0 | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000556 [mmHg], 5.56X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | Butynediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2813 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

< 0.5% water; 1% butane-1,4-diol | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Plates from benzene and ethyl acetate, White, orthorhombic crystals, WHITE TO LIGHT YELLOW, Yellow scaley solid at 20 °C and 1,013 hPa | |

CAS No. |

110-65-6; 54141-09-2, 110-65-6 | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2746 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butynediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butyne-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-2-yne-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXH202FPQM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

50 °C, 58 °C | |

| Record name | 1,4-BUTYNEDIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2004 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTYNE-1,4-DIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1733 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Butyne-1,4-diol?

A1: 2-Butyne-1,4-diol has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol. []

Q2: Is there any spectroscopic data available for 2-Butyne-1,4-diol?

A2: Yes, a 13C solid-state NMR investigation has been conducted to determine the alkynyl carbon chemical shift tensors for 2-Butyne-1,4-diol. This study provides valuable information about the electronic environment and bonding characteristics of the molecule. [] Additionally, proton nuclear magnetic resonance spectroscopy has been employed to confirm the structure of copolyesters synthesized with 2-Butyne-1,4-diol. []

Q3: Is 2-Butyne-1,4-diol compatible with polyester synthesis?

A3: Yes, 2-Butyne-1,4-diol has been successfully incorporated into the synthesis of copolyesters. Researchers have synthesized terephthalate unsaturated copolyesters with ethylene glycol and 2-Butyne-1,4-diol. The thermal properties of these copolyesters have been studied using differential thermal analysis. []

Q4: What is the significance of 2-Butyne-1,4-diol in catalytic hydrogenation?

A4: 2-Butyne-1,4-diol serves as a valuable substrate in catalytic hydrogenation reactions, particularly for the production of 2-Butene-1,4-diol and butane-1,4-diol. These reactions hold industrial importance. [, , ]

Q5: What catalysts are commonly used for the hydrogenation of 2-Butyne-1,4-diol?

A5: Palladium-based catalysts are widely employed for this reaction, often supported on materials like activated carbon, calcium carbonate, or alumina. [, , , ] Platinum-based catalysts have also been studied for this reaction. [, ]

Q6: How does the choice of catalyst influence the selectivity of 2-Butyne-1,4-diol hydrogenation?

A6: The selectivity toward specific products like 2-Butene-1,4-diol or butane-1,4-diol can be significantly influenced by the choice of catalyst and reaction conditions. For instance, a 1% Pd/CaCO3NH3 catalyst system demonstrated almost complete selectivity to 2-Butene-1,4-diol. [] In another study, a SiC-supported Pt catalyst exhibited excellent selectivity (∼96%) for 2-Butene-1,4-diol. []

Q7: What role does the support material play in the catalytic hydrogenation of 2-Butyne-1,4-diol?

A7: The support material can impact the catalytic activity and selectivity by influencing the dispersion and electronic properties of the active metal nanoparticles. Research indicates that acidic supports, like SiO2, enhance catalyst activity but may decrease selectivity to 2-Butene-1,4-diol compared to basic oxides like ZnO. []

Q8: Can 2-Butyne-1,4-diol hydrogenation be achieved without a catalyst?

A8: Yes, research has shown that 2-Butyne-1,4-diol can be hydrogenated to butane-1,4-diol in supercritical carbon dioxide at 323 K without the need for a catalyst. The reaction is promoted by the stainless-steel reactor wall. []

Q9: What factors affect the selectivity towards 2-Butene-1,4-diol or Butane-1,4-diol during hydrogenation?

A9: Selectivity is influenced by several factors, including the type of catalyst, support material, solvent, pH, temperature, and pressure. [, , , ] For example, continuous hydrogenation over a Pt/CaCO3 catalyst allows for varying the selectivity to both 2-Butene-1,4-diol and Butane-1,4-diol by adjusting the contact time. []

Q10: Can 2-Butyne-1,4-diol be used in other types of reactions besides hydrogenation?

A10: Yes, 2-Butyne-1,4-diol is a versatile compound. For example, it can be used in the synthesis of photochromic fulgides through palladium-catalyzed carbonylation. [, ] It can also be utilized for preparing derivatives like ditoluene-p-sulphonate via sulfonylation reactions. []

Q11: Have there been any computational studies on the interaction of 2-Butyne-1,4-diol with metal surfaces?

A11: Yes, density functional theory (DFT) studies have been conducted to model the adsorption mechanism of 2-Butyne-1,4-diol on the Fe (100) surface. These calculations provide insights into the adsorption energies, geometries, and electronic interactions between the molecule and the metal surface. []

Q12: Apart from its role in organic synthesis, does 2-Butyne-1,4-diol have other applications?

A12: Yes, 2-Butyne-1,4-diol has found use as an additive in zinc electrowinning processes. It helps to improve the current efficiency of zinc deposition in the presence of nickel impurities. []

Q13: How does 2-Butyne-1,4-diol improve zinc electrowinning?

A13: Studies using techniques like HPLC and absorption spectrophotometry suggest that a trimer of 2-Butyne-1,4-diol is responsible for removing nickel ions from the electrolyte, thus enhancing the current efficiency during zinc electrowinning. []

Q14: What is the role of 2-Butyne-1,4-diol in nickel electroplating?

A14: 2-Butyne-1,4-diol is used as a brightener in nickel electroplating processes. It helps to achieve a bright and smooth nickel deposit on the substrate. [, ]

Q15: How does 2-Butyne-1,4-diol affect the properties of electrodeposited nickel?

A15: Studies show that 2-Butyne-1,4-diol can influence the grain size, hardness, residual stress, and surface morphology of nickel deposits. For example, increasing the concentration of 2-Butyne-1,4-diol in the electroplating bath can lead to finer grains, higher microhardness, and increased residual tensile stress in the nickel deposits. [, , ]

Q16: Can you elaborate on the synergistic effects of 2-Butyne-1,4-diol and chloride ions on nickel electrodeposition?

A16: While both additives affect surface morphology and grain orientation, their combined effect on residual stress in the nickel layers is significant. Although chloride ions promote surface flattening and grain coarsening only slightly, their addition to baths containing 2-Butyne-1,4-diol significantly increases the residual stress in the deposited nickel layers. []

Q17: What other applications utilize the interaction between 2-Butyne-1,4-diol and metals?

A17: Research has focused on developing Pd@MIL-101(Cr) hetero-catalysts, utilizing the interaction between palladium and 2-Butyne-1,4-diol. These catalysts have shown promising results for the selective hydrogenation of 2-Butyne-1,4-diol to 2-Butene-1,4-diol with high efficiency and selectivity. []

Q18: Are there any studies on the environmental impact of 2-Butyne-1,4-diol?

A18: While specific information on the environmental impact and degradation of 2-Butyne-1,4-diol is limited within the provided research, it's crucial to acknowledge the importance of responsible waste management and exploring alternatives or substitutes to mitigate potential negative impacts on the environment.

Q19: How is 2-Butyne-1,4-diol monitored during the hydrogenation process?

A19: A combination of online NMR and Raman spectroscopy, along with traditional process sensors (pressure, temperature, flow), has been explored for real-time monitoring and advanced control of the 2-butyne-1,4-diol hydrogenation process. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4R)-2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-YL]methyl acetate](/img/structure/B31833.png)

![(8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B31858.png)

![N-cyclohexyl-N-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methyl]-3-phenylpropanamide](/img/structure/B31861.png)